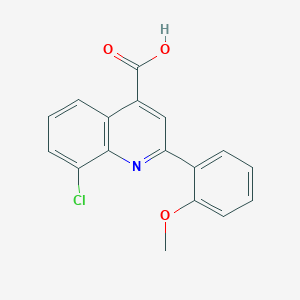

8-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of quinoline-4-carboxylic acid derivatives, including structures similar to 8-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid, can be achieved through reactions involving arylimines and 2-substituted acrylates or acrylamides under catalytic conditions and microwave irradiation. This method offers rapid synthesis with isolated yields up to 57% within a short time frame, highlighting the efficiency and practicality of this approach in generating complex quinoline derivatives (Duvelleroy et al., 2005).

Molecular Structure Analysis

The molecular and crystal structure of related quinoline-2-carboxylic acid derivatives has been elucidated using single crystal X-ray diffraction and spectroscopic data. These studies provide insights into the compound's geometric parameters, confirming the presence of specific functional groups and the overall molecular conformation (Fazal et al., 2015).

Chemical Reactions and Properties

Quinoline derivatives exhibit a variety of chemical behaviors, including reactions with phenols leading to novel quinoline-8-carbaldehyde compounds. These reactions showcase the compound's versatility in participating in different chemical transformations and its potential as a precursor for further synthetic modifications (Gao et al., 2012).

Scientific Research Applications

Synthesis and Properties

8-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid is used in the synthesis of various compounds. For instance, similar derivatives were involved in the synthesis of Cd(II) complexes, which exhibited fluorescent behavior and antibacterial activities against various bacteria like Escherichia coli and Staphylococcus aureus (Lei et al., 2014). Another study highlighted its use in the synthesis of quinoline derivatives with potential anticancer activities, particularly against carcinoma cell lines (Bhatt et al., 2015).

Antimicrobial Activity

Research has shown that compounds synthesized from quinoline-4-carboxylic acid derivatives, closely related to this compound, display significant antimicrobial properties. One study demonstrated the synthesis of new quinoline derivatives with marked activity against various microorganisms, indicating their potential in developing antimicrobial agents (Kumar & Kumar, 2021).

Fluorescent and Photoluminescent Properties

Quinoline derivatives are noted for their fluorescent properties. In a study involving quinoline-2-carboxylic acids with different substituents, these compounds were explored for their ability to extract metal ions, showing their potential in environmental applications like metal ion removal (Moberg et al., 1990). Additionally, another study synthesized a series of low-dimensional compounds based on quinoline-2,3-dicarboxylic acid, analyzing their fluorescent properties (Wang et al., 2012).

Anticancer Potential

Compounds derived from quinoline-4-carboxylic acids have shown potential in anticancer applications. One example is their use in synthesizing quinoline derivatives, which demonstrated significant cytotoxic activity against carcinoma cell lines, suggesting their potential in cancer treatment (Bhatt et al., 2015).

Mechanism of Action

Target of Action

Quinoline derivatives have been known to exhibit inhibitory activity against various enzymes, such as alkaline phosphatases .

Mode of Action

Quinoline derivatives often interact with their targets by forming hydrogen bonds and hydrophobic interactions, leading to changes in the target’s function .

Biochemical Pathways

Quinoline derivatives are known to affect various biochemical pathways depending on their specific targets .

Result of Action

Quinoline derivatives often lead to changes in cellular function due to their interaction with their targets .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can influence the action of quinoline derivatives .

properties

IUPAC Name |

8-chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO3/c1-22-15-8-3-2-5-11(15)14-9-12(17(20)21)10-6-4-7-13(18)16(10)19-14/h2-9H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCSGSPKYUXJRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2480027.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2480028.png)

![N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide](/img/structure/B2480033.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-4-methoxy-N,1-dimethyl-6-oxopyridine-3-carboxamide](/img/structure/B2480039.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2480046.png)